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Antazoline hydrochloride is an antihistamine agent used primarily in ophthalmic formulations, often in

combination with vasoconstrictors like naphazoline hydrochloride, to relieve symptoms of allergic

conjunctivitis [1]. A stability-indicating method is essential for pharmaceutical analysis to accurately

measure the active ingredient and separate it from degradation products that may form during storage. This

ensures the product's safety, efficacy, and quality throughout its shelf life.

The following Application Note details a validated, stability-indicating Ultra-High Performance Liquid

Chromatography (UHPLC) method for the simultaneous determination of antazoline hydrochloride (ANZ)

and naphazoline hydrochloride (NFZ) in ophthalmic solutions [2].

Method Summary and Validation Data

This section summarizes the key operational parameters and the validation results for the analytical method,

demonstrating its suitability for its intended purpose.

Table 1: Optimized Chromatographic Conditions
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Parameter Specification

Analytes Antazoline HCl (ANZ) & Naphazoline HCl (NFZ)

Instrument UHPLC System with PDA Detector

Column ACE Excel 2 C18-PFP (2 µm, 2.1 × 100 mm)

Column Temperature 40 °C

Mobile Phase Acetonitrile / Phosphate Buffer (60:40, v/v, pH 3.0) + 0.5% Triethylamine

Flow Rate 0.6 mL min⁻¹

Injection Volume 1.0 µL

Detection Wavelength 285 nm

Run Time 4.5 min

Retention Time (NFZ) 0.92 min

Retention Time (ANZ) 1.86 min

Table 2: Method Validation Parameters

Validation Parameter Result for ANZ Result for NFZ

Linearity Range 0.500 - 100 µg mL⁻¹ 0.500 - 100 µg mL⁻¹

Correlation Coefficient (R²) ≥ 0.9981 ≥ 0.9981

Repeatability (RSD%) < 1.28% < 1.28%

Reproducibility (RSD%) < 2.14% < 2.14%

Recovery in Formulation 99.6 - 100.4% 99.6 - 100.4%
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The method offers a 3.4-fold reduction in run time and a 5-fold decrease in solvent consumption

compared to a conventional HPLC method, making it faster, more cost-effective, and environmentally

friendly [2].

Detailed Experimental Protocol

Materials and Reagents

Reference Standards: Antazoline hydrochloride and Naphazoline hydrochloride.
Solvents: HPLC-grade acetonitrile and water.

Chemicals: Potassium dihydrogen phosphate, phosphoric acid, and triethylamine.
Equipment: UHPLC system with a Photo-Diode Array (PDA) detector, analytical balance, pH meter,

and ultrasonic bath.

Mobile Phase and Sample Preparation

Mobile Phase Preparation: Prepare a 15 mM phosphate buffer solution and adjust its pH to 3.0
using phosphoric acid. Add triethylamine to this buffer at a concentration of 0.5% (v/v). Mix this buffer

with acetonitrile in a 40:60 (v/v) ratio. Filter the final mobile phase through a 0.22 µm membrane filter
and degas ultrasonically before use.

Standard Solution: Accurately weigh and dissolve ANZ and NFZ reference standards in the mobile
phase or a suitable solvent to obtain a stock solution. Dilute serially to prepare standard solutions

within the calibration range (0.500 - 100 µg mL⁻¹ for both analytes).
Sample Solution: For ophthalmic formulations, dilute an appropriate amount of the sample with the

mobile phase to achieve a concentration within the linear range of the method.

Chromatographic Procedure

Equilibrate the UHPLC system with the mobile phase at a flow rate of 0.6 mL min⁻¹ until a stable

baseline is achieved.
Inject the blank (mobile phase), followed by the standard and sample solutions (injection volume: 1.0

µL).
Run the analysis for 4.5 minutes at a column temperature of 40 °C, with detection at 285 nm.

Identify the analytes by comparing their retention times with those of the reference standards.
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Forced Degradation (Stress) Studies

To prove the method's stability-indicating capability, stress the drug product or substance under various

conditions to generate degradation products. The method must successfully resolve the analytes from these

products.

The diagram below illustrates a standard workflow for forced degradation studies.

Start: Drug Sample
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(HCl, Room Temp)

Basic Hydrolysis
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(Dry Heat)
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Figure 1: Forced degradation study workflow.

Method Validation Protocol

The method was validated as per International Council for Harmonisation (ICH) guidelines. The

experimental procedures for key validation parameters are outlined below.
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Specificity

Inject blank, standard, stressed sample, and placebo (if available) solutions. The method is specific if there is

no interference from the blank or placebo at the retention times of ANZ and NFZ, and if the analyte peaks

are pure and resolved from degradation product peaks (Peak Purity Index ≥ 980) [2].

Linearity

Prepare and inject at least five concentrations of standard solutions covering the range from 0.500 to 100 µg

mL⁻¹ for both ANZ and NFZ. Plot the peak area versus the concentration of each analyte and perform linear

regression analysis. The correlation coefficient (R²) should be greater than 0.998 [2].

Precision

Repeatability (Intra-day Precision): Inject six replicate preparations of a standard solution at 100%
concentration on the same day and calculate the %RSD of the peak areas.

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day,
using a different analyst and/or a different instrument. The %RSD from both studies should be within

acceptable limits (e.g., < 2% for the standard solution).

Accuracy (Recovery)

Spike a known amount of ANZ and NFZ reference standards into a placebo or pre-analyzed sample at

multiple concentration levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percentage

recovery of the analytes. The mean recovery should be between 99.6% and 100.4% [2].

Robustness

Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.1 units,

organic composition ± 2%, column temperature ± 2 °C, flow rate ± 0.05 mL min⁻¹). The system suitability

parameters (retention time, tailing factor, theoretical plates) should remain within specified limits under all

varied conditions.
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Application in Routine Analysis

For routine quality control of ophthalmic formulations containing ANZ and NFZ:

Prepare the standard and sample solutions as described.

Ensure system suitability by injecting a standard solution; criteria may include %RSD of retention time
and peak area from multiple injections (< 2.0%), and theoretical plates above a set limit.

Inject the sample solution and quantify the content of ANZ and NFZ using the calibration curve.

Notes and Precautions

Solvent Miscibility: Ensure all solvents used in the mobile phase are miscible to prevent baseline
noise and system pressure issues.

Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase,
especially after a change in composition, to ensure reproducible retention times.

Sample Stability: Evaluate the stability of standard and sample solutions in the chosen solvent over
a defined period (e.g., 24 hours) under storage conditions (e.g., room temperature, refrigerated) to

define their usable life.
Buffer Salts: Always filter buffer solutions to prevent particulate matter from damaging the UHPLC

system and column.

Conclusion

The described UHPLC-PDA method is a specific, accurate, precise, and robust stability-indicating assay for

the simultaneous determination of antazoline hydrochloride and naphazoline hydrochloride. Its rapid

analysis time and low solvent consumption make it highly suitable for application in routine quality control

and stability studies within pharmaceutical drug development and manufacturing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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